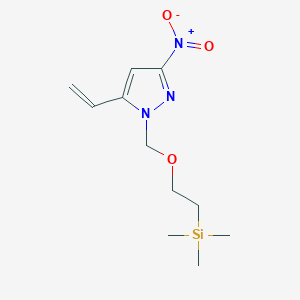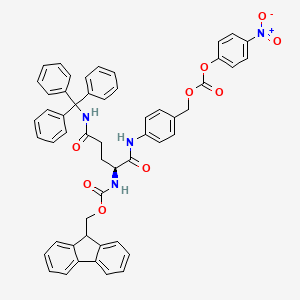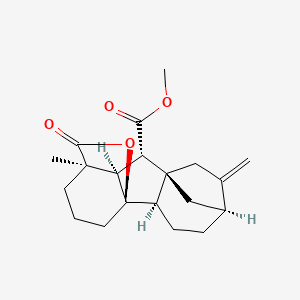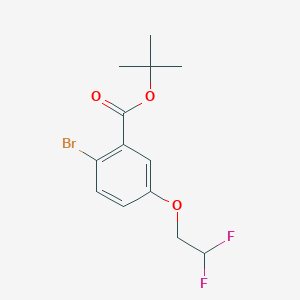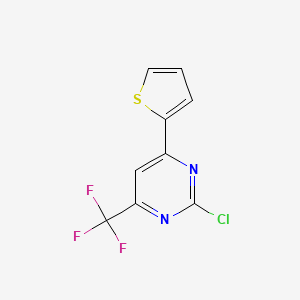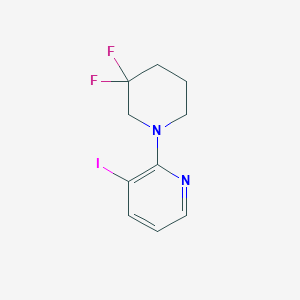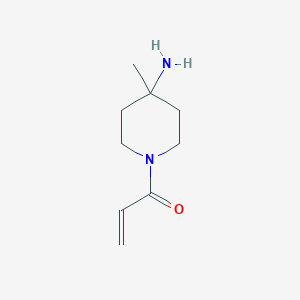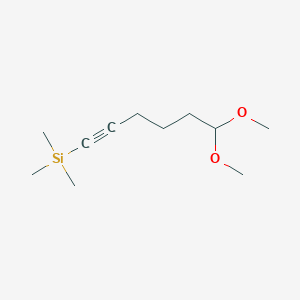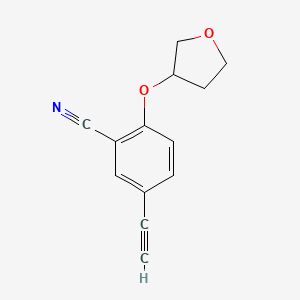
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile is a chemical compound with a unique structure that combines an ethynyl group, a tetrahydrofuran ring, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable aryl halide reacts with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzonitrile group can be reduced to form amines.
Substitution: The tetrahydrofuran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethynyl group can participate in π-π interactions, while the benzonitrile moiety can engage in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
5-Ethynyl-2-(tetrahydrofuran-3-yloxy)-benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethynyl group, tetrahydrofuran ring, and benzonitrile moiety makes it a versatile compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-ethynyl-2-(oxolan-3-yloxy)benzonitrile |
InChI |
InChI=1S/C13H11NO2/c1-2-10-3-4-13(11(7-10)8-14)16-12-5-6-15-9-12/h1,3-4,7,12H,5-6,9H2 |
Clé InChI |
YDLDNQOZNCXNOA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)OC2CCOC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


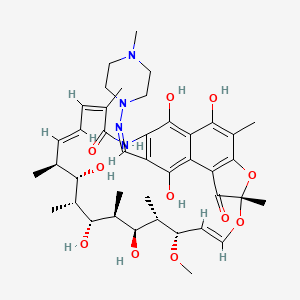
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)

